
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor 2 (CB2). It was first synthesized in 2000 by researchers at the University of Nottingham, United Kingdom. Since then, BML-190 has been used in various scientific research studies to investigate the role of CB2 receptors in different physiological and pathological conditions.
作用机制
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide is a selective antagonist of CB2 receptors, which means it binds to the receptor and blocks its activation by endogenous or exogenous ligands. CB2 receptors are G protein-coupled receptors that are activated by cannabinoids, such as THC and CBD. The activation of CB2 receptors has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects. By blocking CB2 receptor activation, N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide can modulate these effects and potentially provide therapeutic benefits in different disease conditions.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide are primarily related to its effects on CB2 receptor signaling. CB2 receptors are primarily expressed in immune cells, including macrophages, T cells, and B cells. Activation of CB2 receptors has been shown to modulate cytokine production, immune cell migration, and phagocytosis. By blocking CB2 receptor activation, N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide can inhibit these effects and potentially reduce inflammation and immune-mediated damage in different tissues.
实验室实验的优点和局限性
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide has several advantages for lab experiments, including its high selectivity for CB2 receptors, its well-established synthesis method, and its availability from commercial sources. However, N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide also has some limitations, including its potential off-target effects on other receptors, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
未来方向
Future research directions for N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide include the investigation of its potential therapeutic benefits in different disease conditions, the optimization of its pharmacokinetic properties to improve its efficacy and safety, and the development of more selective CB2 receptor antagonists with improved pharmacological properties. Additionally, the role of CB2 receptors in different physiological processes, such as bone metabolism and neuroprotection, is an area of active research that could benefit from the use of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide as a tool compound.
合成方法
The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide involves the reaction of 2-bromo-4-methylphenylamine with 4-chlorobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is purified using column chromatography to obtain the final compound. This method has been optimized to achieve high yields and purity of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide.
科学研究应用
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide has been extensively used in scientific research to investigate the role of CB2 receptors in various diseases and conditions. CB2 receptors are primarily expressed in immune cells and have been implicated in the regulation of inflammation, pain, and immune response. N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide has been used to study the effects of CB2 receptor activation and inhibition in different animal models of disease, including inflammatory bowel disease, multiple sclerosis, and neuropathic pain.
属性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-10-2-7-14(13(16)8-10)18-15(19)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYVZTQDNAVFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
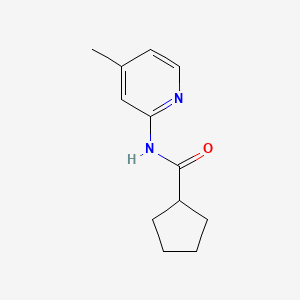
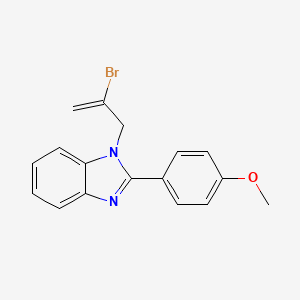
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
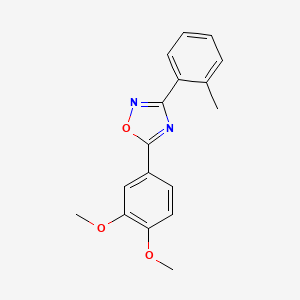
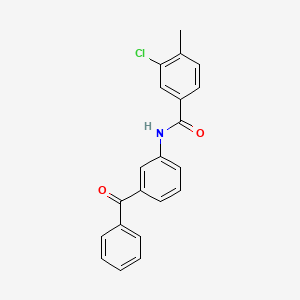
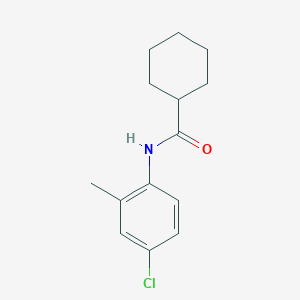
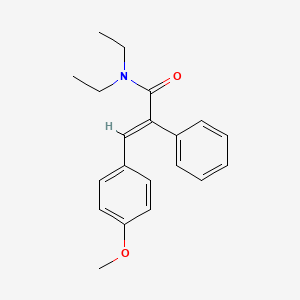
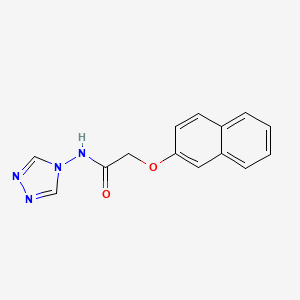
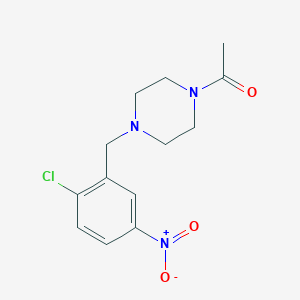
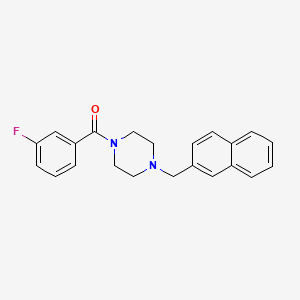
![3-methyl-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5718683.png)

